molecular formula C10H16O2 B14462002 2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one CAS No. 67604-78-8

2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one

Cat. No.: B14462002
CAS No.: 67604-78-8
M. Wt: 168.23 g/mol
InChI Key: UWWMHBQVXDAZHM-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one is a chemical compound known for its unique structure and properties. It is a cyclopentanone derivative with a hydroxy and methylbutylidene substituent, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxy and methylbutylidene groups. One common method is the aldol condensation reaction, where cyclopentanone reacts with 4-hydroxy-3-methylbutanal under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler cyclopentanone derivative without the hydroxy and methylbutylidene substituents.

    4-Hydroxy-2-cyclopenten-1-one: Another cyclopentanone derivative with a hydroxy group but lacking the methylbutylidene substituent.

Uniqueness

2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

67604-78-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(4-hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one

InChI

InChI=1S/C10H16O2/c1-7(6-11)8(2)9-4-3-5-10(9)12/h7,11H,3-6H2,1-2H3

InChI Key

UWWMHBQVXDAZHM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(=C1CCCC1=O)C

Origin of Product

United States

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